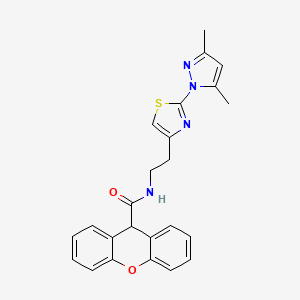

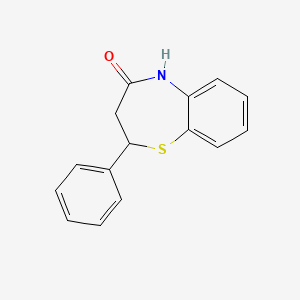

![molecular formula C26H18N2O2 B2915099 N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 477499-38-0](/img/structure/B2915099.png)

N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that appears as a white solid . It is characterized by the presence of a benzoxazole ring and a biphenyl group .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The key intermediates in its synthesis are benzo[d]oxazol-2-yl(aryl(thienyl))methanimines . The yield of the synthesis process is reported to be around 79% .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoxazole ring and a biphenyl group . The compound also contains functional groups such as amide (CONH) and aromatic rings .Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point range of 152–156 °C . The compound exhibits specific peaks in its FTIR spectrum corresponding to different functional groups . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Diuretic Activity

- Synthesis and Diuretic Activity : A study focused on synthesizing a series of compounds related to N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide. Among these, a variant was identified as a promising candidate for diuretic activity. This suggests potential applications in treating conditions that benefit from diuretic drugs (Yar & Ansari, 2009).

Antidiabetic Activity

- PPARgamma Agonists and Antidiabetic Activity : Another study explored derivatives of benzoxazole, similar in structure to the compound , which act as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds demonstrated antidiabetic activity in rodent models, hinting at a possible application for diabetes management (Cobb et al., 1998).

Antimicrobial and Anticancer Activity

- Antimicrobial and Anticancer Properties : A research study synthesized compounds structurally similar to this compound, exhibiting significant antimicrobial activity. Additionally, these compounds displayed potential anticancer properties, suggesting their applicability in developing novel treatments for infectious diseases and cancer (Wang et al., 2012).

Anti-Plasmodial Activity

- Antiplasmodial Effects : Research on N-acylated furazan-3-amines, which share some structural similarities with the compound of interest, showed activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. This indicates a potential application in the development of new anti-malarial drugs (Hermann et al., 2021).

Antagonistic Activity for Receptor Inhibition

- NK1-Receptor Antagonistic Activity : A study synthesized N-benzylcarboxamide derivatives, exhibiting strong NK1-receptor antagonistic activity. This suggests the compound's potential application in developing treatments targeting the NK1 receptor, which plays a role in pain perception and other physiological processes (Ishichi et al., 2004).

Sortase A Inhibitors

- Inhibition of Staphylococcus aureus Sortase A : Research on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, closely related to the compound , showed significant inhibitory activities against Staphylococcus aureus Sortase A. This opens up potential applications in combating bacterial infections, particularly those caused by S. aureus (Zhang et al., 2016).

Zukünftige Richtungen

The future directions for the research on this compound could involve exploring its potential applications in various fields, given the wide range of pharmacological activities exhibited by benzoxazole derivatives . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been found to interact with various biological receptors due to their structural similarity to nucleic bases adenine and guanine .

Mode of Action

It’s known that benzoxazole derivatives can interact with biological receptors . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, h2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .

Result of Action

Benzoxazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory effects .

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O2/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEWUODOCLIZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

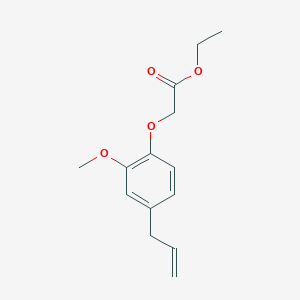

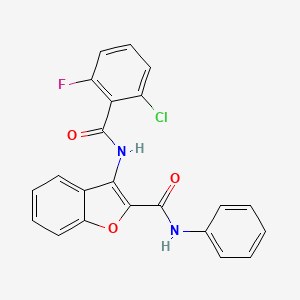

![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)

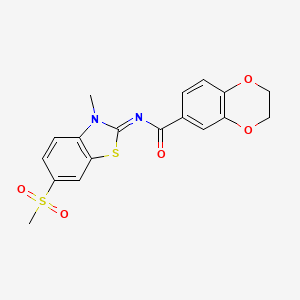

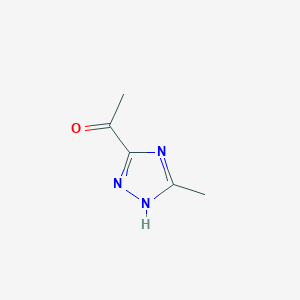

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)

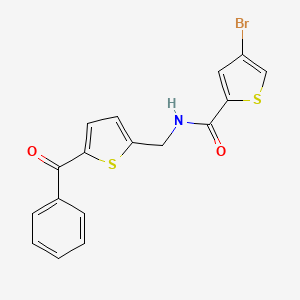

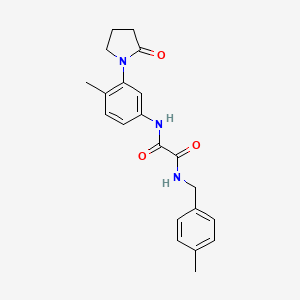

![2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2915022.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)

![Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate](/img/structure/B2915024.png)

![2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid](/img/structure/B2915028.png)